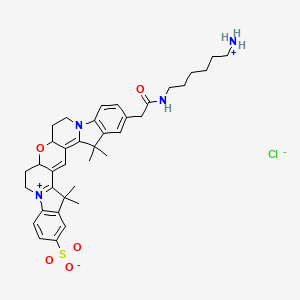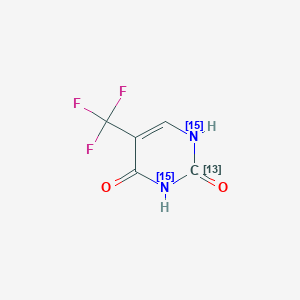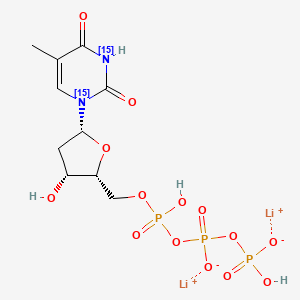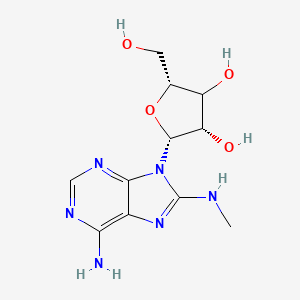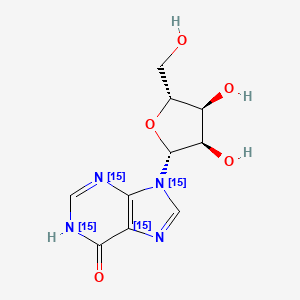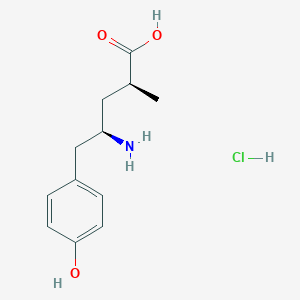
Tup (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tup (hydrochloride) is a cleavable antibody-drug conjugate (ADC) linker. It is primarily used in the field of biochemistry and pharmaceuticals for linking antibodies to drugs, facilitating targeted drug delivery. The molecular formula of Tup (hydrochloride) is C₁₂H₁₈ClNO₃, and it has a molecular weight of 259.73 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tup (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its role as an ADC linker. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. general organic synthesis techniques such as condensation reactions, protection-deprotection strategies, and purification steps like crystallization and chromatography are commonly employed .
Industrial Production Methods
Industrial production of Tup (hydrochloride) typically involves large-scale organic synthesis in controlled environments to ensure high purity and yield. The process includes the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP) to produce pharmaceutical-grade compounds .
化学反応の分析
Types of Reactions
Tup (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Tup (hydrochloride) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Tup (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the study of reaction mechanisms.
Biology: Employed in the development of targeted drug delivery systems, particularly in cancer research.
Medicine: Integral in the formulation of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of pharmaceuticals and biotechnological products
作用機序
Tup (hydrochloride) functions as a cleavable linker in antibody-drug conjugates. It facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the drug to exert its therapeutic effect. The molecular targets and pathways involved include the specific antigens on cancer cells and the intracellular mechanisms that trigger drug release .
類似化合物との比較
Similar Compounds
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Another commonly used ADC linker.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A linker used for its cleavable properties.
Maleimide-PEG2-NHS ester: A polyethylene glycol-based linker used for its stability and solubility
Uniqueness
Tup (hydrochloride) is unique due to its specific cleavable properties, which allow for precise control over drug release. This makes it particularly valuable in the development of targeted therapies, where controlled drug release is crucial for efficacy and safety .
特性
分子式 |
C12H18ClNO3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
(2S,4R)-4-amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(12(15)16)6-10(13)7-9-2-4-11(14)5-3-9;/h2-5,8,10,14H,6-7,13H2,1H3,(H,15,16);1H/t8-,10+;/m0./s1 |
InChIキー |
OQYUSFAPBPRLPI-KXNXZCPBSA-N |
異性体SMILES |
C[C@@H](C[C@H](CC1=CC=C(C=C1)O)N)C(=O)O.Cl |
正規SMILES |
CC(CC(CC1=CC=C(C=C1)O)N)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



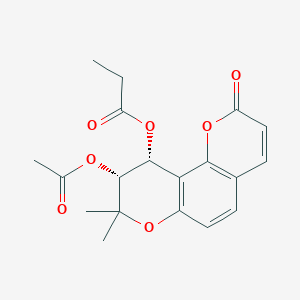
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)
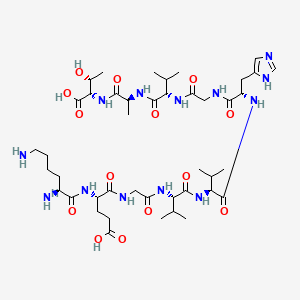
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
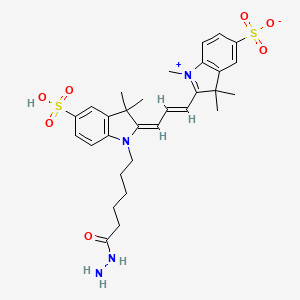

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)

